molecular formula C18H29N3O2S B10943010 N~4~-[1-(1-Adamantyl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide

N~4~-[1-(1-Adamantyl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10943010
M. Wt: 351.5 g/mol
InChI Key: XVHYNCLHSDHQJB-UHFFFAOYSA-N
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Description

N~4~-[1-(1-Adamantyl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features an adamantane structure, which is known for its stability and unique three-dimensional framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(1-Adamantyl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the alkylation of adamantane with propylene in the presence of acid catalysts to form 1-n-propyladamantane . This intermediate can then be further functionalized through a series of reactions, including sulfonation and pyrazole formation, to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(1-Adamantyl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated adamantane derivatives, while substitution reactions on the pyrazole ring can introduce various functional groups.

Scientific Research Applications

N~4~-[1-(1-Adamantyl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-[1-(1-Adamantyl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can enhance binding affinity to target proteins or enzymes. The pyrazole ring can participate in hydrogen bonding and other interactions, while the sulfonamide group can act as a hydrogen bond acceptor. These interactions can modulate the activity of the target proteins or enzymes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Shares the adamantane structure but lacks the pyrazole and sulfonamide groups.

    1-Adamantylpropylamine: Similar to N4-[1-(1-Adamantyl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide but without the pyrazole and sulfonamide functionalities.

    1-Adamantylpyrazole: Contains the pyrazole ring but lacks the sulfonamide group.

Uniqueness

N~4~-[1-(1-Adamantyl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of the adamantane, pyrazole, and sulfonamide groups. This combination provides a balance of stability, reactivity, and potential bioactivity that is not found in the individual components or simpler derivatives .

Properties

Molecular Formula

C18H29N3O2S

Molecular Weight

351.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]-1,3-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C18H29N3O2S/c1-4-17(20-24(22,23)16-11-21(3)19-12(16)2)18-8-13-5-14(9-18)7-15(6-13)10-18/h11,13-15,17,20H,4-10H2,1-3H3

InChI Key

XVHYNCLHSDHQJB-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CN(N=C4C)C

Origin of Product

United States

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